molecular formula C11H7F3N2O2 B6318363 (2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine CAS No. 151289-99-5

(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine

Cat. No.: B6318363
CAS No.: 151289-99-5
M. Wt: 256.18 g/mol
InChI Key: XDGXPLXCVRECGO-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a trifluoromethylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with 2-trifluoromethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dioxo-5-(2-trifluoromethylphenyl)pyrimidine.

    Reduction: Formation of 2,4-dihydroxy-5-(2-trifluoromethylphenyl)dihydropyrimidine.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine: The trifluoromethyl group is positioned differently, affecting its reactivity and interactions.

Uniqueness

(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine is unique due to the presence of the trifluoromethyl group at the 2-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)7-5-15-10(18)16-9(7)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGXPLXCVRECGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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